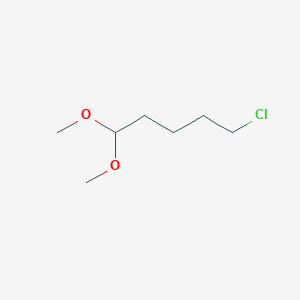

5-chloro-1,1-dimethoxyPentane

Description

5-Chloro-1,1-dimethoxyPentane is a chloro-substituted acetal derivative with the molecular formula C₇H₁₅ClO₂. Its structure consists of a linear pentane backbone with two methoxy (-OCH₃) groups attached to the first carbon (C1) and a chlorine atom at the terminal carbon (C5). This compound belongs to the class of acetals, which are typically synthesized via acid-catalyzed reactions between alcohols and aldehydes/ketones. Acetals are known for their stability under basic conditions and hydrolytic sensitivity in acidic environments.

Properties

CAS No. |

92886-56-1 |

|---|---|

Molecular Formula |

C7H15ClO2 |

Molecular Weight |

166.64 g/mol |

IUPAC Name |

5-chloro-1,1-dimethoxypentane |

InChI |

InChI=1S/C7H15ClO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6H2,1-2H3 |

InChI Key |

MUEDGCQWQHZDJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCCl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-1,1-dimethoxyPentane with structurally or functionally related compounds, focusing on molecular features, physical properties, and reactivity.

5-Chloro-2-pentanone Ethylene Ketal (CAS RN: 5978-08-5)

- Molecular Formula : C₇H₁₃ClO₂

- Molecular Weight : 164.62 g/mol

- Structure: A cyclic ketal derived from 2-pentanone and ethylene glycol, with a chlorine atom at C5.

- Key Differences :

5-Chloro-1-pentyne (CAS RN: 14267-92-6)

- Molecular Formula : C₅H₇Cl

- Molecular Weight : 102.56 g/mol

- Structure : Terminal alkyne (-C≡CH) with a chlorine atom at C5.

- Key Differences :

Pyrazole Derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

- Molecular Formula : C₆H₇ClN₂O

- Structure : Heterocyclic pyrazole core with chloro, methyl, and aldehyde substituents.

- Key Differences :

Data Table: Comparative Analysis of Related Compounds

Research Findings and Reactivity Insights

- Synthetic Methods :

- Chloro-substituted acetals/ketals are often synthesized via phase-transfer catalysis (PTC), as demonstrated in pyrazole derivatives using PEG-400 to enhance reaction efficiency .

- Linear acetals like this compound may require acid catalysts (e.g., HCl or p-TsOH) for formation, similar to cyclic ketal synthesis .

- Stability :

- Applications :

- Chloro-acetals serve as intermediates in organic synthesis, while pyrazole derivatives are prioritized for bioactive molecule development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.